Cas no 89511-04-6 (1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride)

1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Dextromethorphan Impurity 2 HCl
- 1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride
-
- Inchi: 1S/C17H21NO.ClH/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;/h6-9H,2-5,10-12H2,1H3;1H
- InChI Key: QNGKZSIGVRMFDD-UHFFFAOYSA-N
- SMILES: C(C1C=CC(OC)=CC=1)C1=NCCC2CCCCC1=2.Cl
1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M261163-100mg |
1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride |
89511-04-6 | 100mg |
$173.00 | 2023-05-18 | ||
TRC | M261163-1g |
1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride |
89511-04-6 | 1g |
$ 1200.00 | 2023-09-07 | ||
TRC | M261163-500mg |
1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride |
89511-04-6 | 500mg |
$798.00 | 2023-05-18 |
1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride Related Literature
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Ping Tong Food Funct., 2020,11, 628-639
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
Additional information on 1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride
Introduction to 1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride (CAS No. 89511-04-6)
1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride is a significant compound in the field of pharmaceutical chemistry, renowned for its structural complexity and potential biological activities. This compound belongs to the isoquinoline class of heterocyclic aromatic organic compounds, which have garnered considerable attention due to their diverse pharmacological properties. The presence of a hexahydroisoquinoline core and a p-methoxybenzyl substituent imparts unique chemical and pharmacological characteristics that make it a subject of intense research interest.
The chemical structure of 1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride (CAS No. 89511-04-6) consists of a saturated six-membered ring fused to a benzene ring, with a hydrochloride salt form enhancing its solubility and stability. This structural motif is commonly found in natural alkaloids and synthetic pharmacophores, suggesting potential interactions with biological targets such as enzymes and receptors. The p-methoxybenzyl group not only influences the electronic properties of the molecule but also contributes to its binding affinity and metabolic stability.
In recent years, the isoquinoline scaffold has been extensively studied for its role in drug discovery. Researchers have leveraged its structural versatility to develop compounds with therapeutic effects ranging from analgesics to anticancer agents. The hexahydroisoquinoline derivative in particular has shown promise in modulating various signaling pathways involved in inflammation and neurodegeneration. For instance, studies have highlighted its potential as a scaffold for developing novel inhibitors targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses.
One of the most compelling aspects of 1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride is its ability to engage with multiple biological targets simultaneously. This polypharmacicity is increasingly recognized as a strategy to enhance therapeutic efficacy while minimizing side effects. The hexahydroisoquinoline core interacts with mu-opioid receptors (MORs), contributing to pain relief and analgesic effects. Concurrently, the p-methoxybenzyl group can modulate other receptors or enzymes involved in pathophysiological processes such as cancer cell proliferation and neuroinflammation.
Recent advancements in computational chemistry have accelerated the discovery of isoquinoline derivatives like 1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride by enabling virtual screening and molecular docking studies. These techniques allow researchers to predict binding affinities and optimize structures before conducting costly wet-lab experiments. For example, computational models have identified that modifications at the hexahydroisoquinoline core can enhance binding to specific protein targets while maintaining solubility and metabolic stability.
The pharmacokinetic profile of this compound is another critical area of investigation. Studies indicate that the hydrochloride salt form improves oral bioavailability by enhancing solubility in aqueous environments. Additionally, the presence of the hexahydroisoquinoline ring provides favorable pharmacokinetic properties such as reduced lipophilicity and prolonged half-life in vivo. These attributes are essential for developing drugs with sustained therapeutic effects.
In clinical settings,1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride has been explored as a lead compound for treating neurological disorders characterized by oxidative stress and inflammation. Preclinical trials have demonstrated its potential in reducing neuroinflammatory markers associated with conditions like Alzheimer's disease and Parkinson's disease. The ability of this compound to cross the blood-brain barrier further enhances its appeal as a therapeutic agent for central nervous system disorders.
The synthesis of 1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by cyclization to form the hexahydroisoquinoline core. Subsequent functionalization at the 1-position with a p-methoxybenzyl group introduces the desired pharmacological properties. Advances in synthetic methodologies have enabled more efficient production processes while minimizing environmental impact.
The safety profile of this compound is another critical consideration during drug development. Preliminary toxicology studies suggest that 1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride exhibits low toxicity at therapeutic doses when administered orally or intraperitoneally in animal models。 However, further studies are needed to evaluate long-term effects and potential side effects associated with chronic use。 The hydrochloride salt form also contributes to better handling during formulation development by providing stability under various storage conditions。
Future research directions for this compound include exploring its mechanism of action at a molecular level through advanced spectroscopic techniques such as NMR spectroscopy and X-ray crystallography。 Additionally, investigating its interactions with other drug candidates could lead to combination therapies that synergize therapeutic effects while reducing individual dosages。
The growing interest in natural product-inspired scaffolds has positioned isoquinolines like 1-(P-methoxybenzyl)-3,4,5,6,7,8-Hexahydroisoquinoline hydrochloride (CAS NO: 89511-04-6) as promising candidates for next-generation therapeutics。 By leveraging structural diversity and computational tools, researchers can accelerate their journey toward discovering novel drugs that address unmet medical needs。
89511-04-6 (1-(p-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline Hydrochloride) Related Products
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)




